1-Oxaspiro[4.5]decane-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-2-5-10(6-3-8)4-1-7-13-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORDVAFKOMDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid and Its Analogs
Strategies for the Construction of the Spiro[4.5]decane Core
The formation of the spiroketal unit is the cornerstone of synthesizing 1-oxaspiro[4.5]decane derivatives. Various strategies have been developed, ranging from classical acid-catalyzed reactions to modern transition metal-catalyzed and multicomponent approaches, each offering distinct advantages in terms of stereocontrol, efficiency, and substrate scope.
Cyclization Reactions in Spiroketal Formation
Cyclization reactions represent the most direct and widely employed method for constructing the spiroketal framework. These methods typically involve the intramolecular reaction of a precursor molecule containing two hydroxyl groups and a ketone or a latent ketone functionality.
The acid-catalyzed cyclization of a dihydroxyketone precursor is a traditional and thermodynamically controlled method for spiroketal synthesis. mdpi.com This approach relies on the principle of generating the most stable spiroketal isomer, which is governed by minimizing steric interactions and maximizing stabilizing anomeric and gauche effects. The reaction proceeds through the protonation of the ketone carbonyl group, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups to form the bicyclic ketal system.
The equilibrium nature of this reaction allows for the conversion of a mixture of precursor diastereomers into a single, thermodynamically favored spiroketal product. While robust and reliable, this method can be limited by the requirement for harsh acidic conditions, which may not be suitable for delicate or acid-labile substrates.
Table 1: Overview of Acid-Catalyzed Spirocyclization
| Precursor Type | Catalyst | Key Features | Limitations |
|---|---|---|---|
| Dihydroxyketones | Protic acids (e.g., HCl, H₂SO₄, TsOH) | Thermodynamic control, high stability of product | Harsh conditions, not suitable for sensitive substrates |
| Diols (with latent ketone) | Lewis acids (e.g., BF₃·OEt₂) | Milder conditions possible | Requires precursor with a masked carbonyl group |
Oxidative spiroannulation offers an alternative to acid-catalyzed methods, often proceeding under milder conditions and providing access to kinetically favored products. These reactions typically involve the oxidation of diols to generate radical or cationic intermediates that subsequently cyclize.
Hypervalent iodine reagents , such as iodobenzene (B50100) diacetate (IBD) and diacetoxyiodobenzene (B1259982) (DIB), are effective for the oxidative cyclization of aliphatic diols. The reaction is believed to proceed via an intramolecular hydrogen abstraction mechanism, providing a valuable route for the synthesis of spiroketals under neutral or mildly acidic conditions. researchgate.netrsc.org
Lead tetraacetate (Pb(OAc)₄) is another powerful oxidizing agent used for this transformation. researchgate.net It facilitates a double intramolecular hydrogen abstraction from aliphatic diols, leading to the formation of the spiroketal ring system. This method is particularly useful when delicate substrates are involved and has been successfully applied in the synthesis of complex natural products containing the spiroketal moiety. researchgate.net The reaction typically involves treating the diol with lead tetraacetate in a nonpolar solvent like benzene, often under reflux conditions.
Nitrile-containing intermediates, such as cyanohydrins, can serve as versatile precursors for spiroketal synthesis. A cyanohydrin can be formed by the addition of hydrogen cyanide to a ketone. libretexts.orgopenstax.org In a molecule that also contains a tethered hydroxyl group, the cyanohydrin functionality can be seen as a masked ketone or carboxylic acid.
While direct intramolecular cyclization of the nitrile group with a hydroxyl group to form a ketal is not a common pathway, the nitrile group can be readily transformed into a carbonyl group through hydrolysis. For instance, a hydroxy-cyanohydrin precursor can be hydrolyzed under acidic or basic conditions to reveal a dihydroxyketone, which can then undergo a standard acid-catalyzed spirocyclization to furnish the 1-oxaspiro[4.5]decane core. This two-step sequence allows for the strategic use of the nitrile as a stable protecting group for a ketone, which is unmasked immediately prior to the key spiroketalization step.
Transition Metal-Catalyzed Methodologies for Spiroketalization (e.g., Au(I), Au(III), Pd(II), Cu(II), Rh(I))
In recent years, transition metal catalysis has emerged as a powerful tool for spiroketal synthesis, offering high efficiency, selectivity, and mild reaction conditions. acs.org These methods often utilize the unique ability of transition metals to activate unsaturated functionalities like alkynes and alkenes.
Gold (Au(I) and Au(III)) Catalysis : Gold catalysts are particularly effective in catalyzing the cyclization of alkynediols or monopropargylic triols to form spiroketals. acs.orgnih.gov Both Au(I) and Au(III) species can activate the alkyne moiety, making it susceptible to intramolecular nucleophilic attack by hydroxyl groups. These reactions are often rapid, high-yielding, and can be rendered enantioselective through the use of chiral ligands.
Palladium (Pd(II)) Catalysis : Palladium(II) catalysts have been employed in the dehydrative cyclization of ketoallylic diols to produce vinyl-substituted spiroketals. This methodology allows for the efficient construction of the spiroketal core while installing additional functionality for further synthetic elaboration.
Copper (Cu(II)) Catalysis : Copper(II) catalysts have been successfully used in annulation reactions to generate spiroketals. For example, a Cu(II)-catalyzed [3+2] annulation of exocyclic enamines or enol ethers with quinone esters provides facile access to spiroketal systems under mild conditions. researchgate.net This approach demonstrates the versatility of copper in forging complex cyclic architectures.
Rhodium (Rh(I)) Catalysis : Rhodium(I) complexes are renowned for their catalytic activity in hydroformylation reactions. nih.govnih.govmdpi.com This process can be strategically employed to synthesize aldehyde precursors required for spiroketal formation. By converting an olefin into an aldehyde, Rh(I) catalysis can set the stage for a subsequent intramolecular cyclization to form the spiroketal ring system, demonstrating an indirect but powerful application in this synthetic context.
Table 2: Comparison of Transition Metal Catalysts in Spiroketalization
| Metal Catalyst | Typical Precursor | Reaction Type | Key Advantages |
|---|---|---|---|
| Au(I), Au(III) | Alkynediols, Monopropargylic triols | Hydroalkoxylation/Cyclization | High efficiency, mild conditions, stereoselectivity |
| Pd(II) | Ketoallylic diols | Dehydrative Cyclization | Forms functionalized spiroketals |
| Cu(II) | Enol ethers, Diols | Annulation, Reductive Coupling | Mild conditions, broad substrate scope |
| Rh(I) | Olefins (for precursor synthesis) | Hydroformylation | Strategic synthesis of aldehyde precursors |
Multicomponent Reaction Approaches for Spiroheterobicyclic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to spiroheterobicyclic systems. These reactions allow for the rapid construction of molecular complexity from simple starting materials.
For the synthesis of oxaspirocycles, MCRs can be designed to assemble the necessary functionalities in a single pot, followed by a spontaneous or induced spirocyclization event. For example, a three-component reaction could bring together a cyclic ketone, an aldehyde, and a source of two hydroxyl groups, leading to an intermediate that readily undergoes spiroketalization. The convergence and operational simplicity of MCRs make them an attractive strategy for building libraries of spiroketal analogs for biological screening and drug discovery.
Intermolecular and Intramolecular Diels-Alder Cycloadditions for Spirocyclic Construction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively employed in the synthesis of spirocyclic systems, including the oxaspiro[4.5]decane framework. Both intermolecular and intramolecular variants of this reaction have been utilized to construct the requisite carbocyclic ring, which is then further elaborated to the final spirocyclic product.
Intermolecular Diels-Alder Reactions:
An exemplary approach involves the intermolecular Diels-Alder reaction of alkylidene 2,3-dimethoxybutenolides, which can be derived from L-ascorbic acid, with various dienes to furnish substituted oxaspiro[4.5]decanenones. This strategy allows for the convergent assembly of the spirocyclic core with a high degree of functionalization. The reaction proceeds by the [4+2] cycloaddition of a dienophile, embedded within a lactone ring, with a suitable diene. The stereochemical outcome of the reaction is often governed by the facial selectivity of the diene approaching the dienophile.
A recent review highlights the utility of catalytic enantioselective spirocyclization Diels–Alder reactions between exo-enones and dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, for the synthesis of spiro[4.5]decane skeletons. mdpi.com This methodology offers a promising avenue for the asymmetric synthesis of oxaspiro[4.5]decane derivatives.
Intramolecular Diels-Alder Reactions:
The intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for the construction of complex polycyclic systems, including those containing spirocenters. In the context of oxaspiro[4.5]decane synthesis, a substrate containing both a diene and a dienophile tethered together can undergo cyclization to form the spirocyclic skeleton in a single step. The tether connecting the diene and dienophile plays a crucial role in controlling the stereoselectivity of the reaction. The formation of either cis- or trans-fused ring systems can often be directed by the geometry of the diene and the length and nature of the tether. mdpi.com While specific examples leading directly to 1-oxaspiro[4.5]decane-8-carboxylic acid via IMDA are not extensively documented, the general principles of this reaction are widely applicable to the synthesis of related spirocyclic frameworks. acs.org
Ring-Opening and Rearrangement Strategies Towards Oxaspiro[4.5]decane Derivatives
Alternative to cycloaddition strategies, ring-opening and rearrangement reactions provide elegant pathways to the oxaspiro[4.5]decane skeleton, often starting from readily available cyclic precursors.
Ring-Opening Strategies:
Epoxide ring-opening reactions are a versatile method for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related structures. benthamscience.com This approach typically involves the epoxidation of a cyclohexene (B86901) derivative bearing a side chain that can act as a nucleophile. Subsequent intramolecular nucleophilic attack on the epoxide, often promoted by a Lewis acid, leads to the formation of the spirolactone. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the geometry of the ring-opening process. For instance, chelation-controlled epoxide opening can lead to specific diastereomers. benthamscience.com
Another innovative ring-opening strategy involves the merging of the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration to construct 6-oxa-spiro[4.5]decane skeletons. ias.ac.in This transition-metal-free, one-pot method has been shown to be applicable to a wide range of substrates, affording over 30 examples of 6-oxa-spiro[4.5]decane derivatives. ias.ac.in
Rearrangement Strategies:
Tandem reactions involving rearrangements offer an efficient route to spirocyclic systems. A notable example is the Lewis acid-catalyzed tandem Prins/pinacol rearrangement. This cascade process, utilizing aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent selectivity. semanticscholar.org This methodology is applicable to a diverse range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. semanticscholar.org The reaction proceeds through a Prins cyclization followed by a pinacol-type rearrangement to furnish the spirocyclic ketone.
| Strategy | Starting Materials | Key Transformation | Product | Reference |
| Intermolecular Diels-Alder | Alkylidene 2,3-dimethoxybutenolides, Dienes | [4+2] Cycloaddition | Substituted Oxaspiro[4.5]decanenones | princeton.edu |
| Epoxide Ring-Opening | Functionalized Cyclohexene Epoxides | Intramolecular Nucleophilic Attack | 1-Oxaspiro[4.5]decan-2-ones | benthamscience.com |
| Benzo[c]oxepine Ring-Opening | Benzo[c]oxepines | Ring-Opening/1,2-Oxygen Migration | 6-Oxa-spiro[4.5]decane Derivatives | ias.ac.in |
| Tandem Prins/Pinacol | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Prins Cyclization/Pinacol Rearrangement | 7-Substituted-8-oxaspiro[4.5]decan-1-ones | semanticscholar.org |
Stereoselective and Asymmetric Synthesis of 1-Oxaspiro[4.5]decane Derivatives
The biological activity of spirocyclic compounds is often dependent on their absolute stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of 1-oxaspiro[4.5]decane derivatives is of paramount importance.
Chiral Auxiliary and Organocatalytic Approaches (e.g., imidazolidinone-catalyzed C(sp3)-H functionalization)
Chiral Auxiliary Approaches:
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov Once the desired stereochemistry has been established, the auxiliary can be removed. In the synthesis of oxaspiro[4.5]decane derivatives, chiral auxiliaries can be attached to either the precursor of the carbocyclic ring or the side chain that will form the oxacyclic ring. Subsequent cyclization reactions, such as Diels-Alder or intramolecular alkylations, proceed under the stereodirecting influence of the auxiliary, leading to the formation of a single enantiomer or diastereomer of the spirocyclic product. A variety of chiral auxiliaries, including Evans oxazolidinones and Oppolzer's sultams, have been widely used in asymmetric synthesis and can be applied to the construction of chiral oxaspiro[4.5]decane scaffolds.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Small organic molecules, such as proline and its derivatives, can catalyze a wide range of transformations with high enantioselectivity. Imidazolidinone catalysts, developed by MacMillan and coworkers, are particularly effective in activating α,β-unsaturated aldehydes towards a variety of asymmetric reactions via iminium ion formation. nih.gov
While a specific example of imidazolidinone-catalyzed C(sp3)-H functionalization for the direct synthesis of the 1-oxaspiro[4.5]decane core has not been prominently reported, this methodology holds significant potential. Intramolecular C(sp3)-H amination has been shown to be a powerful tool for the synthesis of azacycles. researchgate.net By analogy, an intramolecular C(sp3)-H activation and subsequent C-O bond formation, catalyzed by a chiral imidazolidinone, could provide a novel and direct route to enantioenriched oxaspiro[4.5]decane derivatives from appropriately functionalized precursors. The development of such a reaction would be a significant advancement in the field.
Enantioselective Control at the Spirocenter and Other Stereogenic Centers
Achieving enantioselective control at the spirocenter, a quaternary carbon atom, is a formidable challenge in asymmetric synthesis. Several strategies have been developed to address this challenge in the context of oxaspiro[4.5]decane synthesis.
One successful approach involves the use of chiral catalysts to control the stereochemical outcome of the spirocyclization step. For instance, N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation has been employed for the highly enantioselective construction of azaspiro[4.5]decanes, achieving up to 99% ee. This principle can be extended to the synthesis of oxaspiro[4.5]decane analogs.
Furthermore, the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose demonstrates how the inherent chirality of a starting material can be used to control the stereochemistry of the final spirocyclic product. In this approach, the stereogenic centers of the carbohydrate precursor direct the formation of the spiroacetal with high diastereoselectivity.
Diastereoselective Formation of Spirolactones
The diastereoselective formation of spirolactones is a key aspect of the synthesis of many biologically active 1-oxaspiro[4.5]decane derivatives. The relative stereochemistry of the substituents on both the carbocyclic and heterocyclic rings can have a profound impact on the biological activity of the molecule.
The diastereoselectivity of spirolactone formation can often be controlled by the choice of reaction conditions and reagents. For example, in the synthesis of 1-oxaspiro[4.5]decan-6-one derivatives from norbornyl α-diketones, the diastereoselectivity of the reaction can be influenced by the nature of the starting material and the reaction conditions. Similarly, the epoxidation of a double bond in a cyclohexene precursor to a spirolactone can proceed in a diastereoselective manner, leading to a specific diastereomer of the final product. benthamscience.com
Asymmetric Total Synthesis Strategies of Complex Molecules Featuring the Oxaspiro[4.5]decane Scaffold
The 1-oxaspiro[4.5]decane scaffold is a central feature of numerous complex natural products. The total synthesis of these molecules provides a platform for the development and application of novel asymmetric synthetic methodologies.
A recent review has comprehensively covered the advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. These syntheses often rely on a combination of the strategies discussed above, including stereoselective cycloadditions, ring-opening reactions, and organocatalytic transformations, to construct the complex molecular architecture of the target molecule with precise control over stereochemistry.
Functionalization Strategies for the 1-Oxaspiro[4.5]decane Skeleton
The strategic chemical modification of the 1-oxaspiro[4.5]decane framework is essential for creating a diverse library of analogs for various applications. Key functionalization approaches focus on the introduction of a carboxylic acid moiety and the incorporation of halogens and other substituents, which can significantly influence the molecule's polarity, reactivity, and interaction with biological targets.
Introduction and Elaboration of Carboxylic Acid Functionality
The incorporation of a carboxylic acid group at the C8 position of the 1-oxaspiro[4.5]decane skeleton is a pivotal transformation for creating derivatives with enhanced solubility and the potential for further chemical modifications, such as amide or ester formation. While direct synthesis of this compound is not extensively documented, several modern synthetic methodologies can be proposed based on the functionalization of related carbocyclic and heterocyclic systems.
One promising approach involves the application of C(sp³)–H carboxylation reactions. Recent advancements in photoredox catalysis have enabled the direct conversion of unactivated C-H bonds to carboxylic acid groups. This strategy could potentially be applied to a suitable 1-oxaspiro[4.5]decane precursor. The reaction would likely proceed via a radical mechanism, where a photocatalyst, upon excitation with visible light, abstracts a hydrogen atom from the C8 position of the cyclohexane (B81311) ring. The resulting carbon-centered radical can then react with a carboxylating agent, such as carbon dioxide, to furnish the desired carboxylic acid.
Another plausible route involves the synthesis of a precursor molecule where a functional group amenable to conversion into a carboxylic acid is already present at the C8 position. For instance, a synthetic pathway could be designed to produce 8-hydroxy-1-oxaspiro[4.5]decane. Subsequent oxidation of the alcohol functionality would yield the corresponding carboxylic acid. A variety of oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄), could be employed for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.
Furthermore, solid-phase synthesis techniques, which have been successfully employed in the preparation of other spirocyclic compounds, could be adapted. For example, a resin-bound precursor could be elaborated to construct the 1-oxaspiro[4.5]decane skeleton, followed by cleavage from the solid support in a manner that reveals the carboxylic acid functionality. The use of a Wang resin, for instance, has been documented in the synthesis of spiropiperidine carboxylic acids and could be a viable strategy.
Table 1: Potential Strategies for the Introduction of Carboxylic Acid Functionality
| Strategy | Description | Key Reagents/Conditions | Potential Advantages |
|---|---|---|---|
| C(sp³)–H Carboxylation | Direct functionalization of the C8 C-H bond. | Photocatalyst, visible light, CO₂ | Atom economy, late-stage functionalization. |
| Oxidation of an Alcohol Precursor | Synthesis of an 8-hydroxy intermediate followed by oxidation. | CrO₃/H₂SO₄, KMnO₄ | Well-established chemistry, reliable. |
Halogenation and Other Substituent Incorporations
The introduction of halogen atoms and other substituents onto the 1-oxaspiro[4.5]decane skeleton provides a powerful tool for fine-tuning the electronic and steric properties of the molecule. Halogenated derivatives are of particular interest in medicinal chemistry as they can exhibit altered metabolic stability and binding affinities.
Halogenation of the cyclohexane ring can be achieved through various methods. For instance, bromoetherification has been noted as a serendipitous reaction in the synthesis of related tetrahydrofuran-containing spirocycles. This type of reaction typically involves the treatment of an unsaturated precursor with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of an internal nucleophile (the ether oxygen). While this would lead to a more complex, functionalized product, it highlights the reactivity of the system towards electrophilic halogenating agents.
Direct radical halogenation of the saturated cyclohexane ring is also a feasible approach. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator can lead to the substitution of a hydrogen atom with a halogen. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.
For the synthesis of fluorinated analogs, a nucleophilic substitution reaction on a suitable precursor is a common strategy. For example, a derivative with a leaving group, such as a tosylate, at a specific position on the cyclohexane ring can be treated with a fluoride (B91410) source, like potassium fluoride, to introduce the fluorine atom. This approach has been successfully used in the preparation of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives for positron emission tomography (PET) imaging.
Beyond halogenation, other substituents can be incorporated through various functional group interconversions. For example, a ketone at the 8-position (1-Oxaspiro[4.5]decan-8-one) can serve as a versatile intermediate. It can undergo nucleophilic addition with organometallic reagents to introduce alkyl or aryl groups, or it can be converted to an amine via reductive amination.
Table 2: Methods for Substituent Incorporation
| Functionalization | Method | Reagents | Position of Functionalization |
|---|---|---|---|
| Bromination | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Cyclohexane Ring |
| Chlorination | Radical Halogenation | N-Chlorosuccinimide (NCS), UV light | Cyclohexane Ring |
| Fluorination | Nucleophilic Substitution | Potassium Fluoride (KF) | Pre-functionalized position |
| Alkylation | Nucleophilic Addition | Grignard Reagents, Organolithiums | Carbonyl carbon (e.g., C8) |
Chemical Reactivity and Transformation Mechanisms of 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid
Decarboxylation Reactions and Mechanistic Investigations
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for certain carboxylic acids. The stability and reactivity of the spirocyclic structure of 1-Oxaspiro[4.5]decane-8-carboxylic acid and its derivatives play a crucial role in the feasibility and mechanism of such reactions.
| Parameter | Value |
|---|---|
| ΔH‡ (Enthalpy of Activation) | 29.0 kcal/mol |
| ΔS‡ (Entropy of Activation) | -13.6 e.u. |
These values for a structurally similar spirocyclic lactone carboxylic acid suggest a transition state with a significant energy barrier and a more ordered structure compared to the ground state.
The negative entropy of activation observed in the decarboxylation of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is indicative of a concerted intramolecular mechanism. rsc.org In such a mechanism, the bond-breaking and bond-forming processes occur simultaneously within a single, cyclic transition state. This is a common pathway for the decarboxylation of β-keto acids and related compounds where the molecular geometry allows for the formation of a stable, cyclic transition state. The reaction is thought to proceed through a six-membered ring transition state, leading to the formation of an enol intermediate and the release of carbon dioxide. masterorganicchemistry.comkhanacademy.org This concerted process avoids the formation of high-energy charged intermediates. masterorganicchemistry.com
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional handle, enabling a variety of chemical transformations. These reactions are fundamental in modifying the compound's structure for various applications.
Esterification: The carboxylic acid moiety of this compound can undergo esterification, a common and important reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a typical method to produce the corresponding ester. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. masterorganicchemistry.com Intramolecular esterification can also occur if a hydroxyl group is present elsewhere in the molecule, leading to the formation of a lactone. masterorganicchemistry.comyoutube.com
Amidation: Similarly, the carboxylic acid can be converted to an amide. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or using a coupling agent, followed by reaction with an amine. The synthesis of spirocarboxamides is a key transformation in medicinal chemistry, as the amide bond is a common feature in biologically active molecules.
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. masterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ proceeds via a complex mechanism that involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the primary alcohol. reddit.com An aldehyde is formed as a transient intermediate during this reduction, but it is immediately further reduced and cannot be isolated. libretexts.org Complete reduction to the corresponding alkane is a more challenging transformation that would require harsher reaction conditions.
Transformations of the Spiroketal Ring System
The spiroketal moiety is a defining feature of this compound, and its stability and reactivity are influenced by factors such as the anomeric effect. The anomeric effect describes the thermodynamic preference for polar substituents on the anomeric carbon of a glycopyranosyl derivative to occupy an axial position. This principle, which is a specialized instance of a more general preference for gauche conformations in systems with heteroatoms, plays a role in the conformational behavior of the spiroketal system. scripps.edu
Hydrolysis of Spirolactones and Spiroamides
The hydrolysis of spirolactones and spiroamides derived from this compound is a fundamental transformation that leads to the opening of the lactone or lactam ring. These reactions can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of a spirolactone, such as 1-oxaspiro[4.5]decan-2-one, is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the alcohol portion of the ester, leading to the formation of the corresponding hydroxy carboxylic acid. The mechanism for acid-catalyzed ester hydrolysis is a well-established process in organic chemistry. khanacademy.orgyoutube.com
In a similar vein, the acid-catalyzed hydrolysis of a spiroamide would involve the initial protonation of the amide carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for subsequent attack by water.
Under basic conditions, the hydrolysis of a spirolactone proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. This step results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and the alcohol. The final step involves the protonation of the alkoxide to give the hydroxy acid.
For a spiroamide, base-catalyzed hydrolysis is also initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate can then expel the amide anion, which is a poor leaving group. Therefore, the reaction is often facilitated by protonation of the nitrogen in the transition state or as a subsequent step.
While the general mechanisms for lactone and amide hydrolysis are understood, specific kinetic and thermodynamic data for the hydrolysis of spirolactones and spiroamides derived from this compound are not extensively documented in the readily available literature. However, the principles of these reactions are directly applicable.
Substitution Reactions on the Spirocycle
Substitution reactions on the spirocycle of 1-oxaspiro[4.5]decane can occur on either the tetrahydrofuran (B95107) or the cyclohexane (B81311) ring. These reactions can be broadly classified as nucleophilic or electrophilic substitutions.
Nucleophilic Substitution: The ether linkage within the spiroketal is generally unreactive towards nucleophiles under neutral conditions. However, under acidic conditions, the oxygen atom of the tetrahydrofuran ring can be protonated, converting the hydroxyl group into a good leaving group (water). This activation allows for nucleophilic attack by a suitable nucleophile, leading to the opening of the tetrahydrofuran ring. Nucleophilic substitution reactions at an aliphatic center are a cornerstone of organic synthesis, providing a means for functional group interconversion. researchgate.net For instance, in a related system, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized, where a key step involves the nucleophilic substitution of a tosylate precursor. nih.gov
Electrophilic Substitution: The cyclohexane ring of the 1-oxaspiro[4..5]decane system is, in principle, susceptible to electrophilic substitution reactions, similar to other cycloalkanes. However, the presence of the spiroketal can influence the regioselectivity and reactivity of such reactions. There is limited specific information available in the searched literature regarding electrophilic substitution reactions, such as halogenation or Friedel-Crafts reactions, directly on the carbocyclic ring of the 1-oxaspiro[4.5]decane core.
Isomerization Pathways of Oxaspiro Compounds
Oxaspiro compounds can undergo various isomerization reactions, including conformational changes, ring-chain tautomerism, and rearrangements.
Conformational Isomerism: The cyclohexane ring in the 1-oxaspiro[4.5]decane system can exist in different chair and boat conformations. The preferred conformation is influenced by the steric and electronic effects of the substituents, including the spiroketal itself. The anomeric effect plays a significant role in stabilizing conformations where an electronegative substituent on the anomeric carbon is in an axial position. scripps.edu This effect is a key factor in the conformational analysis of spiroketals.
Rearrangements: Acid-catalyzed rearrangements of spiroketals are known to occur, often leading to the formation of new ring systems. For example, the acid-catalyzed rearrangement of a spiroketal enol ether has been reported to yield cyclopentenone-derived oxabicyclic compounds. scripps.edu While not a direct isomerization of the 1-oxaspiro[4.5]decane skeleton, this demonstrates the potential for acid-catalyzed transformations of related spiroketal systems.
Photochemical Reactivity of Oxaspiro[4.5]decane Cores (e.g., cycloaddition with quinones)
The photochemical reactivity of the 1-oxaspiro[4.5]decane core, particularly in the context of cycloaddition reactions, is an area of interest. The presence of a carbonyl group, as would be the case in derivatives such as 1-oxaspiro[4.5]decan-8-one, can significantly influence the photochemical behavior of the molecule.
Photochemical [2+2] cycloaddition reactions are a well-established method for the formation of four-membered rings. researchgate.net These reactions often proceed through the excitation of a chromophore, such as an enone or a quinone, to its triplet state. The triplet state can then react with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane (B1203170) ring.
In the context of 1-oxaspiro[4.5]decane derivatives, the photochemical cycloaddition with quinones could potentially occur if the spirocyclic compound contains a suitable double bond or if the quinone is the photoexcited species. For instance, the photochemistry of β,γ-unsaturated spirolactones has been investigated, revealing that direct excitation can lead to an oxa-di-π-methane rearrangement. researchgate.net In the presence of carbonyl compounds, such as benzaldehyde (B42025) or benzophenone, H-atom abstraction in the allylic position has been observed. researchgate.net
The efficiency of such photochemical reactions is often dependent on the process of intersystem crossing, which is the transition from an excited singlet state to a triplet state. The presence of heavy atoms can enhance the rate of intersystem crossing.
Conformational Analysis and Stereochemical Characterization of 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid
Conformational Preferences and Dynamics of Spiro[4.5]decane Ring Systems
The spiro[4.5]decane framework consists of a five-membered ring and a six-membered ring fused at a single spiro carbon atom. The conformational behavior of this system is dictated by the inherent preferences of each ring and their perpendicular orientation relative to each other.
The Five-Membered Ring: The five-membered ring, a cyclopentane (B165970) moiety in the parent hydrocarbon, is not planar. It typically exists in one of two puckered conformations of similar energy: the envelope (C_s symmetry) or the twist (C_2 symmetry). These conformations rapidly interconvert through a process known as pseudorotation. In 1-Oxaspiro[4.5]decane-8-carboxylic acid, the presence of the oxygen atom in this ring, forming a tetrahydrofuran (B95107) ring, influences its puckering and the barrier to pseudorotation.
The spiro fusion itself introduces significant rigidity into the molecule. The two rings are held in a roughly orthogonal arrangement, which restricts their independent conformational flexibility. The dynamics of the entire system, therefore, involve a concerted motion of both rings.
Influence of Substituents on Spirocyclic Conformations
Substituents on the spiro[4.5]decane skeleton play a crucial role in determining the most stable conformation by introducing various steric and electronic interactions. In the case of this compound, the key substituents are the oxygen atom in the five-membered ring and the carboxylic acid group on the six-membered ring.
The Carboxylic Acid Group at C-8: Substituents on a cyclohexane (B81311) ring generally prefer to occupy an equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. Therefore, the carboxylic acid group at the C-8 position is expected to predominantly reside in the equatorial orientation in the most stable chair conformation of the six-membered ring. The energetic preference for the equatorial position over the axial position is known as the A-value (conformational free energy).
The Oxygen Atom in the Five-Membered Ring: The replacement of a methylene (B1212753) group with an oxygen atom to form the 1-oxaspiro moiety alters the geometry of the five-membered ring due to different bond lengths (C-O vs. C-C) and bond angles. This also introduces the possibility of electronic effects, such as the anomeric effect, which could influence the conformational equilibrium, although this is more pronounced in systems with electronegative substituents adjacent to the oxygen.
Theoretical studies on related systems, such as 6-substituted-1,4-dioxospiro[4.5]decanes, have shown that both steric and electrostatic interactions, as well as the polarity of the solvent, can significantly influence the axial/equatorial equilibrium of substituents. cdnsciencepub.com
Stereochemical Elucidation Techniques
Determining the precise three-dimensional structure and stereochemistry of complex molecules like this compound requires a combination of sophisticated analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and the conformation of the rings. While a crystal structure for the title compound is not readily available in the surveyed literature, studies on related oxaspirocyclic compounds, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, have been successfully characterized using this technique. mdpi.com Such analyses confirm the chair conformation of the six-membered ring and the specific puckering of the substituted five-membered ring in the solid state. mdpi.com
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution.
¹H NMR: The chemical shifts and coupling constants of protons provide information about their chemical environment and dihedral angles (Karplus relationship), which can help deduce the relative stereochemistry and ring conformation.
¹³C NMR: The chemical shift of each carbon atom is indicative of its hybridization and substitution pattern. Research on 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes provides a basis for assigning the carbon signals in the target molecule. uab.cat
Table 1: Expected ¹³C NMR Chemical Shifts for the 1-Oxaspiro[4.5]decane Ring System
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| C2 | 65-75 | Methylene carbon adjacent to ether oxygen. |
| C3 | 25-35 | Methylene carbon. |
| C4 | 30-40 | Methylene carbon. |
| C5 (Spiro) | 80-90 | Quaternary carbon, significantly deshielded by the spiro-oxygen. |
| C6 | 30-40 | Methylene carbon. |
| C7 | 20-30 | Methylene carbon. |
| C8 | 40-50 | Methine carbon bearing the carboxylic acid group. |
| C9 | 20-30 | Methylene carbon. |
| C10 | 30-40 | Methylene carbon. |
| COOH | 170-180 | Carboxylic acid carbon. |
| Note: These are estimated ranges based on data from related 1-oxaspiro[4.5]decane structures and general substituent effects. Actual values may vary. |
Chiral Chromatography: Since this compound is a chiral molecule, its enantiomers will exhibit identical physical properties except for their interaction with plane-polarized light. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a fundamental technique used to separate these enantiomers. This separation is crucial for studying the specific biological activities or properties of each individual enantiomer. The successful separation of enantiomers of related diazaspiro[4.5]decan-1-one derivatives has been demonstrated using this method. researchgate.net
Diastereomeric and Enantiomeric Relationships within Oxaspiro[4.5]decane Carboxylic Acids
The stereochemistry of this compound is defined by the presence of stereocenters, which give rise to different stereoisomers.
Stereocenters: In this molecule, there are two primary stereocenters:
The spiro carbon (C5): This atom is a chiral center as it is connected to four different groups, creating a non-superimposable mirror image.
The C8 carbon: This carbon is bonded to a hydrogen atom, the carboxylic acid group, C7, and C9, making it another chiral center.
Stereoisomers: With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers.
Enantiomers: The (5R, 8R) and (5S, 8S) isomers are a pair of enantiomers. Similarly, the (5R, 8S) and (5S, 8R) isomers constitute another pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.
Diastereomers: The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric. For example, the (5R, 8R) isomer is a diastereomer of the (5R, 8S) and (5S, 8R) isomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Theoretical and Computational Chemistry Studies of 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid
Molecular Dynamics Simulations for Conformational Flexibility and Solvation EffectsMolecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, particularly its conformational flexibility in different solvents. These simulations model the interactions between the molecule and solvent molecules, providing insights into how the solvent influences its structure and behavior.
While these methodologies are standard in computational chemistry, their specific application to 1-Oxaspiro[4.5]decane-8-carboxylic acid has not been reported in the searched literature. The available data is limited to basic computed properties for related isomers or analogs in databases like PubChem. uni.lunih.gov
Application of 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid As a Synthetic Building Block
Role in the Synthesis of Complex Natural Products Bearing the 1-Oxaspiro[4.5]decane Core
The 1-oxaspiro[4.5]decane core is a recurring feature in a range of natural products, particularly those of fungal origin. While 1-oxaspiro[4.5]decane-8-carboxylic acid itself is a specific derivative, the broader spiroketal skeleton is central to the structure and bioactivity of these complex molecules. Synthetic chemists have devoted considerable effort to replicating these structures, shedding light on their potential biosynthetic pathways and enabling further biological evaluation.
Aranorosins and Related Fungal Metabolites: Aranorosin (B1665161) and its analogues are fungal polyketides that feature a highly functionalized cyclohexane (B81311) core integrated into a 1-oxaspiro[4.5]decane ring system. Research has established a biosynthetic and chemical link between aranorosin and another family of fungal metabolites, the gymnastatins and dankastatins, which are also produced by fungi of the genus Gymnascella. researchgate.netacs.org The synthesis of these compounds often involves the formation of the critical spiroketal core from advanced, non-spirocyclic precursors. For instance, a common strategy involves the dearomatization of tyrosine derivatives to generate a spirocyclic dienone or spirolactol, which serves as the foundational 1-oxaspiro[4.5]decane unit for subsequent transformations. researchgate.net
Gymnastatins and Dankastatins: The gymnastatins are a family of chlorinated cytotoxic agents derived from the amino acid tyrosine. researchgate.net Their complex architecture, which includes the 1-oxaspiro[4.5]decane skeleton, has made them attractive targets for total synthesis. Synthetic studies have explored biomimetic approaches, where the spirocycle is formed through processes that might mimic their natural formation. researchgate.netresearchgate.net For example, the total synthesis of gymnastatin G involves the dearomatization of a protected tyrosine derivative with an oxidant like phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield a spirolactol, establishing the core spiro-framework as a mixture of diastereomers. researchgate.net These synthetic endeavors highlight the central role of forming the 1-oxaspiro[4.5]decane unit in accessing the broader structural diversity of this natural product family.
General Spiroacetal Natural Products: The 1-oxaspiro[4.5]decane moiety is a specific example of the broader class of spiroketals, which are pivotal structural elements in numerous natural products, including pheromones, antibiotics, and marine toxins. nih.govresearchgate.net While many well-known spiroketal natural products contain a related 1,6-dioxaspiro[4.5]decane core (e.g., Monensin A, Berkelic acid), the synthetic strategies developed for these molecules often inform and inspire the approaches used for the 1-oxaspiro[4.5]decane system. nih.gov General synthetic routes to 1-oxaspiro[4.5]decan-2-ones, for instance, have been developed via Diels-Alder reactions, providing a versatile entry point to this class of compounds. nih.gov
| Natural Product Family | Key Synthetic Precursor Type | Method for Spirocycle Formation |
| Aranorosins | Tyrosine Derivatives | Oxidative dearomatization/cyclization |
| Gymnastatins | Chlorinated Tyrosine Derivatives | Oxidative dearomatization to spirolactol |
| Dankastatins | Tyrosine Derivatives | Biomimetic spirocyclization |
Utilization as Chiral Intermediates in Stereoselective Synthesis
The inherent chirality of many substituted 1-oxaspiro[4.5]decane derivatives makes them valuable as chiral intermediates. The synthesis of many complex molecules, particularly pharmaceuticals and agrochemicals, depends on the availability of such enantiomerically pure building blocks. researchgate.net These can be sourced from the "chiral pool"—abundant, naturally occurring chiral molecules—or prepared through asymmetric synthesis or chiral resolution. researchgate.netresearchgate.net
The enantioselective synthesis of spirocycles has become a significant goal for organic chemists due to their unique three-dimensional structures. rsc.org Although direct use of this compound from the chiral pool is not widely documented, the development of methods to synthesize chiral spiroketals is an active area of research. Modern catalytic methods provide powerful tools for accessing these structures with high levels of stereocontrol. For example, sequential catalysis systems using gold and iridium have been developed for the enantioselective synthesis of spiroketals and spiroaminals from acyclic precursors. researchgate.netnih.gov In these reactions, an achiral starting material is converted into a chiral spirocycle with excellent enantioselectivity, demonstrating a powerful method for creating chiral building blocks that incorporate the spiro[4.5]decane framework. researchgate.netnih.gov Such methods are crucial for generating intermediates that can be elaborated into complex, single-enantiomer final products.
Development of Novel Synthetic Methodologies Inspired by Spiroketal Chemistry
The structural challenges posed by the 1-oxaspiro[4.5]decane core and related spiroketals have spurred the development of new and innovative synthetic methodologies. The need to control stereochemistry and construct the spirocyclic junction efficiently has led to creative solutions in catalysis and reaction design.
Recent advances include:
Tandem Cyclization Reactions: A diastereoselective gold/palladium relay catalytic tandem cyclization has been reported for producing dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives. rsc.org This method involves the generation of a furan-derived azadiene followed by a cycloaddition, efficiently constructing the spiro[4.5]decane skeleton with high diastereoselectivity. rsc.org
Domino Reactions: Palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides have been shown to form diazaspiro[4.5]decane scaffolds in a single step, creating three new carbon-carbon bonds with high regioselectivity. nih.gov
Organo-cation Catalysis: A novel method using a specific triazolium salt as an organo-catalyst has been developed for the enantioselective synthesis of chiral spirocyclic 1,3-diketones, demonstrating a new avenue for asymmetric spirocycle construction.
Gold-Mediated Spiroketalization: The use of gold catalysts to mediate the cyclization of appropriate precursors into the spiroketal core is a significant strategy employed in the synthesis of complex molecules. researchgate.net
Design of Novel Chemical Entities Based on the 1-Oxaspiro[4.5]decane Scaffold
The rigid, well-defined three-dimensional structure of the spiro[4.5]decane scaffold makes it a privileged platform for the design of novel chemical entities in medicinal chemistry and drug discovery. By modifying the core structure—for example, by introducing additional heteroatoms (nitrogen, sulfur) or various substituents—chemists can create libraries of new compounds and screen them for biological activity.
Several research programs have successfully utilized this scaffold to develop potent and selective ligands for various biological targets:
Sigma-1 (σ1) Receptor Ligands: A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed and synthesized as selective ligands for the σ1 receptor, a protein implicated in neurological disorders. researchgate.net Certain compounds exhibited nanomolar affinity for the receptor, and a fluorinated analogue, [¹⁸F]8, was developed as a potential brain imaging agent for positron emission tomography (PET).
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Building on the structure of natural products, researchers have designed and synthesized 1,4,8-triazaspiro[4.5]decan-2-one derivatives. These compounds were shown to be potent inhibitors of the mPTP, a target for treating ischemia-reperfusion injury.
Tumor Imaging Agents: A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was evaluated as a PET imaging agent for tumors. The compound showed high accumulation in human carcinoma and melanoma models, indicating its potential utility in oncology.
The following table summarizes selected examples of novel chemical entities based on the spiro[4.5]decane scaffold.
| Scaffold Derivative | Biological Target | Potential Application |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Brain Imaging (PET) |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial Permeability Transition Pore (mPTP) | Treatment of Ischemia-Reperfusion Injury |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Tumor Imaging (PET) |
Future Research Directions and Unaddressed Challenges in 1 Oxaspiro 4.5 Decane 8 Carboxylic Acid Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 1-Oxaspiro[4.5]decane-8-carboxylic acid and its derivatives is the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional methods for spiroketal synthesis often rely on harsh acidic conditions or stoichiometric, toxic reagents, which are undesirable from an environmental and economic perspective.
Future research will likely focus on several key areas to address these limitations:
Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysis and organocatalysis, will be crucial. These approaches offer the potential for milder reaction conditions, lower catalyst loadings, and higher selectivity, thereby reducing waste and energy consumption.
Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch processes. nih.gov Flow synthesis can enable better control over reaction parameters, improve safety, and facilitate scalability. For a compound like this compound, a telescoped flow process could streamline multi-step sequences, minimizing purification steps and reducing solvent usage.
Electrosynthesis: Electrochemical methods provide a powerful and sustainable alternative to conventional redox reactions, often eliminating the need for chemical oxidants or reductants. The development of electrosynthetic strategies for key bond-forming reactions in the synthesis of the 1-Oxaspiro[4.5]decane framework would be a significant advancement.
Bio-inspired Synthesis: Nature provides a rich blueprint for the efficient synthesis of complex molecules. Investigating enzymatic or chemo-enzymatic approaches to construct the spiroketal core could lead to highly selective and environmentally benign synthetic pathways.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Transition-Metal Catalysis | Mild reaction conditions, high stereoselectivity, access to diverse derivatives. nih.gov | Catalyst cost and toxicity, optimization of ligand scaffolds. |
| Organocatalysis | Metal-free, environmentally benign, good for asymmetric synthesis. | Catalyst loading, substrate scope, reaction times. |
| Flow Chemistry | Improved safety and scalability, precise reaction control, process intensification. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |
| Electrosynthesis | Avoidance of stoichiometric reagents, use of clean energy. | Electrode material selection, electrolyte optimization, scalability. |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability and availability, substrate specificity. |
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
The reactivity of the this compound scaffold is largely uncharted territory. The interplay between the spiroketal and the carboxylic acid functional groups could lead to unique and unforeseen chemical behavior. A thorough investigation of its reactivity is essential for unlocking its full potential as a synthetic building block.
Future research should aim to:
Investigate the Stability and Rearrangement Potential: A fundamental understanding of the stability of the spiroketal core under various conditions (acidic, basic, thermal) is necessary. The potential for acid-catalyzed rearrangements or isomerizations to thermodynamically more stable products should be explored, as this can be either a synthetic challenge to overcome or a new pathway to be exploited.
Explore Transformations of the Carboxylic Acid Moiety: The carboxylic acid group can serve as a handle for a wide range of transformations, including esterification, amidation, and reduction. The influence of the sterically demanding spiroketal framework on the reactivity of the carboxylic acid needs to be systematically studied.
Uncover Novel Ring-Opening and Ring-Closing Reactions: The development of selective methods to open one of the ethereal rings of the spiroketal could provide access to highly functionalized cyclohexane (B81311) derivatives. Conversely, exploring novel intramolecular cyclizations to form the spiroketal from acyclic precursors will expand the synthetic toolbox.
Utilize the Spirocyclic Scaffold as a Stereochemical Directing Group: The rigid, three-dimensional structure of the 1-Oxaspiro[4.5]decane core could be exploited to control the stereochemical outcome of reactions at the carboxylic acid side chain or at other positions on the cyclohexane ring.
Achieving Advanced Stereochemical Control in Complex Derivatizations
The this compound molecule possesses multiple stereocenters, including the spirocyclic carbon. The precise control of stereochemistry during its synthesis and subsequent derivatization is a significant challenge and a critical area for future research.
Key challenges and future directions include:
Asymmetric Spiroketalization: Developing catalytic asymmetric methods for the formation of the spiroketal core is a high priority. This would allow for the enantioselective synthesis of this compound and its analogs. Chiral Brønsted acids and transition metal complexes with chiral ligands are promising avenues of investigation. acs.org
Diastereoselective Functionalization: For derivatives of this compound that already possess stereocenters, achieving high diastereoselectivity in subsequent reactions is crucial. This will require a deep understanding of the conformational preferences of the spirocyclic system and the development of highly selective reagents and catalysts. nih.gov
Kinetic vs. Thermodynamic Control: The stereochemical outcome of spiroketalization can often be governed by either kinetic or thermodynamic control. A major challenge is to develop methods that allow for the selective formation of the less stable, kinetically favored isomer, as these "contrathermodynamic" spiroketals are often found in biologically active natural products. acs.orgnih.gov
Chirality Transfer: Investigating the potential for transferring chirality from a stereocenter in a precursor molecule to the newly formed spirocyclic center during the cyclization process could lead to elegant and efficient asymmetric syntheses. researchgate.net
| Stereochemical Challenge | Potential Future Strategies |
| Enantioselective Synthesis | Asymmetric catalysis (organocatalysis, transition-metal catalysis), use of chiral auxiliaries. numberanalytics.com |
| Diastereoselective Derivatization | Substrate-controlled reactions, reagent-controlled reactions with stereodifferentiating reagents. nih.gov |
| Access to Kinetically Favored Isomers | Kinetically controlled cyclization reactions, trapping of unstable intermediates. acs.org |
| Predicting Stereochemical Outcomes | Computational modeling of transition states, mechanistic studies. |
Integration of Computational Design for Tailored Spiroketal Carboxylic Acids
Computational chemistry and in silico design are poised to play a transformative role in the exploration of this compound chemistry. By providing insights into structure, reactivity, and potential biological activity, computational methods can guide and accelerate experimental research.
Future research in this area should focus on:
Predictive Models for Reactivity and Stereoselectivity: The development of accurate computational models to predict the outcome of reactions involving the this compound scaffold would be invaluable. This includes predicting sites of reactivity, regioselectivity, and stereoselectivity. nih.govrsc.org
Conformational Analysis: A thorough understanding of the conformational landscape of this compound and its derivatives is essential for rationalizing their reactivity and designing molecules with specific three-dimensional shapes.
In Silico Design of Novel Analogs: Computational tools can be used to design novel derivatives of this compound with tailored properties. This could involve designing molecules with specific binding affinities for biological targets or with desired physicochemical properties. rsc.orgrxcelerate.com
Virtual Screening for Biological Activity: Once a library of virtual derivatives is created, it can be screened in silico against various biological targets to identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery. nih.govscilit.com
Investigation of Emerging Applications in Advanced Organic Synthesis
Beyond its potential as a standalone molecule, this compound and its derivatives could serve as versatile building blocks in the synthesis of more complex molecules.
Future research should explore the following emerging applications:
As Chiral Building Blocks: The enantiomerically pure forms of this compound could be valuable chiral building blocks in asymmetric synthesis. wiley.com The rigid spiroketal scaffold can be used to control the stereochemistry of subsequent transformations, leading to the synthesis of complex chiral molecules.
In the Synthesis of Natural Products: The 1-Oxaspiro[4.5]decane core is a substructure in some natural products. The development of efficient synthetic routes to this scaffold could facilitate the total synthesis of these and related natural products.
As Scaffolds in Medicinal Chemistry: The three-dimensional and rigid nature of the spiroketal moiety makes it an attractive scaffold for the design of new therapeutic agents. The carboxylic acid group provides a convenient handle for the introduction of various pharmacophores. numberanalytics.comwiley-vch.de
In the Development of Novel Ligands and Catalysts: The incorporation of the this compound framework into ligand structures could lead to the development of new catalysts for asymmetric synthesis. The defined stereochemistry and conformational rigidity of the scaffold could impart high levels of stereocontrol in catalytic reactions. researchgate.net
The exploration of the chemistry of this compound is still in its infancy. The challenges and research directions outlined in this article provide a roadmap for future investigations that promise to unlock the full potential of this intriguing spirocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Oxaspiro[4.5]decane-8-carboxylic acid, and how do reaction conditions influence yield?
- Key Methods :
- Ring-closing strategies : Utilize ketone or alcohol precursors to form the spirocyclic core via acid-catalyzed cyclization .
- Carboxylic acid introduction : Post-cyclization functionalization using carboxylation reagents (e.g., CO₂ under high pressure) or oxidation of pre-installed alcohol/aldehyde groups .
- Critical Conditions : Temperature (typically 80–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield. Lower yields (<50%) are common due to steric hindrance in spirocyclic systems .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying spirocyclic connectivity. Key signals include:
- δ 1.5–2.5 ppm : Methylene protons in the spiro ring .
- δ 170–175 ppm (C=O) : Confirms carboxylic acid functionality .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₄O₃ requires m/z 182.0943) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry in enantiopure derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of substituents on the spirocyclic core?
- DFT Calculations : Model electronic effects of substituents (e.g., electron-withdrawing groups at position 8 reduce nucleophilicity of the carboxylate) .
- MD Simulations : Assess conformational flexibility of the spiro ring to predict steric accessibility for enzyme binding .
- Case Study : Fluorinated analogs (e.g., 4-(3,5-Difluorobenzoyl) derivatives) show enhanced metabolic stability due to reduced CYP450 interactions, as predicted by docking studies .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar analogs?
- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies) to distinguish direct target engagement from off-target effects.
- Structural Benchmarking :
| Compound | Substituent | Activity (IC₅₀, μM) | Notes |
|---|---|---|---|
| 8-Methyl derivative | CH₃ at C8 | 12.3 ± 1.5 | Enhanced lipophilicity |
| 3,5-Difluoro derivative | F at C3/C5 | 5.8 ± 0.9 | Improved target selectivity |
- Mechanistic Profiling : Use kinetic assays (e.g., SPR) to validate whether activity differences stem from binding kinetics or allosteric modulation .
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?
- Steric Effects : Bulky substituents at C8 hinder electrophilic attacks at adjacent positions, favoring reactions at C3 or C4 .
- Electronic Effects : Electron-deficient spiro rings (e.g., with nitro groups) undergo nucleophilic aromatic substitution at C2, while electron-rich systems favor electrophilic additions .
- Case Study : Chlorination of 8-Chloro-1-oxaspiro[4.5]dec-6-ene proceeds regioselectively at C6 due to allylic strain relief .
Methodological Considerations
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC₅₀ values in kinase assays), validate assay conditions (e.g., ATP concentration, buffer pH) and compound purity (>95% by HPLC) .
- Scale-up Challenges : Industrial synthesis requires optimizing catalysts (e.g., switching from homogeneous to heterogeneous catalysts) to reduce metal contamination in APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
